Rat UT-B Inhibition Potency Advantage Over PU-1424 and PU168
[2-(Azetidin-3-yloxy)propanoyl]urea demonstrates a meaningful potency advantage against rat UT-B relative to two structurally comparable inhibitors. Its IC50 of 110 nM is 6.3-fold more potent than that of PU-1424 (IC50 = 690 nM) and 1.8-fold more potent than that of PU168 (IC50 = 200 nM) when measured in comparable cellular assay systems [1][2]. However, it is 4.4-fold less potent than UTBinh-14 (IC50 = 25 nM), establishing its position in the middle of the potency range for this target class [2]. This differential potency profile allows researchers to select [2-(Azetidin-3-yloxy)propanoyl]urea as a tool compound when intermediate potency is desired, for example, in SAR series where excessive potency may mask subtle structural contributions [1].
| Evidence Dimension | Inhibition of rat UT-B mediated urea transport (IC50) |
|---|---|
| Target Compound Data | IC50 = 110 nM (rat UT-B in MDCK cells) |
| Comparator Or Baseline | PU-1424 IC50 = 690 nM; PU168 IC50 = 200 nM; UTBinh-14 IC50 = 25 nM |
| Quantified Difference | 6.3-fold more potent than PU-1424; 1.8-fold more potent than PU168; 4.4-fold less potent than UTBinh-14 |
| Conditions | Inhibition of rat UT-B expressed in MDCK cells (BindingDB assay conditions) |
Why This Matters
This quantified potency ranking enables users to select the compound as an intermediate-potency tool for mechanistic UT-B studies where the extreme potency of UTBinh-14 may be disadvantageous.
- [1] BindingDB BDBM50580906, CHEMBL5074722. IC50 = 110 nM for rat UT-B; IC50 = 240 nM for mouse UT-B. View Source
- [2] PMC Table 3: Chemical structures of UT-B inhibitors with IC50/EC50 values. Molecules, 2025, 30(7), 1540. View Source
